molecular formula C11H12N4O2S B2987330 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid CAS No. 678561-33-6

2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid

Cat. No. B2987330
M. Wt: 264.3
InChI Key: JUEXDGGDYIIDEM-UHFFFAOYSA-N
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Description

“2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves condensing ester ethoxycarbonylhydrazones with various primary amines . A series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring. The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum of these compounds shows two singlet peaks assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized by their IR absorption spectra and 1H-NMR spectra . The IR absorption spectra show two signals for C=O groups, and the 1H-NMR spectra show two singlet peaks assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Synthesis and Biomedical Applications

A study by Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the synthesis of amino acids like 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid, employed in creating triazole-containing dipeptides and triazoles active as HSP90 inhibitors, demonstrating their potential in medicinal chemistry for drug development (Ferrini et al., 2015).

Interaction with DNA and Antiproliferative Activity

Riccardi et al. (2019) explored the antiproliferative activity of novel Pt(II)-complexes with an L-alanyl-based ligand, revealing their capability to bind DNA and exhibit moderate cytotoxic activity on cancer cells. This study showcases the potential therapeutic applications of 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid derivatives in oncology (Riccardi et al., 2019).

Materials Science and Polymer Modification

Aly et al. (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid derivatives, to enhance their thermal stability and antibacterial activities. These modifications extend the materials' applications in medical and environmental fields (Aly et al., 2015).

Radiolabeled Amino Acids for Brain Tumor Imaging

McConathy et al. (2010) synthesized and evaluated (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. The study demonstrated promising PET properties for brain tumor imaging, highlighting the role of such compounds in diagnostic radiology (McConathy et al., 2010).

Future Directions

The future directions for research on 1,2,4-triazole derivatives include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents, and compounds containing the 1,2,4-triazole ring in their structure are being investigated for their potential in this area .

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7(10(16)17)18-11-14-13-9(15(11)12)8-5-3-2-4-6-8/h2-7H,12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEXDGGDYIIDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=C(N1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid

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